1,2-Bis(carboxamidoximo)benzene
Description
1,2-Bis(carboxamidoximo)benzene is a benzene derivative with two carboxamidoxime (-C(=O)NH-OH) groups positioned at the 1,2-positions of the aromatic ring.
Properties
IUPAC Name |
1-N',2-N'-dihydroxybenzene-1,2-dicarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-3-1-2-4-6(5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLRNIOEOXBEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(carboxamidoximo)benzene can be synthesized through the reaction of 1,2-diaminobenzene with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the carboxamidoxime groups occurring through nucleophilic addition to the carbon-nitrogen double bonds of the diaminobenzene precursor.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(carboxamidoximo)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the carboxamidoxime groups to amine groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the specific reaction.
Scientific Research Applications
1,2-Bis(carboxamidoximo)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Bis(carboxamidoximo)benzene involves its ability to coordinate with metal ions through the carboxamidoxime groups. This coordination can influence various molecular targets and pathways, including enzyme inhibition and activation, depending on the specific metal ion and biological context.
Comparison with Similar Compounds
Comparison with Similar 1,2-Disubstituted Benzene Derivatives
Structural and Electronic Properties
1,2-Bis(dichloroboryl)benzene ()
- Substituents : Two -BCl₂ groups.
- Geometry : Boron centers exhibit near-trigonal planar configurations in neutral states, shifting to tetrahedral geometries upon anion binding (e.g., BHB⁻, BFB⁻) .
- Bonding : Forms bifurcated triel bonds (B···X/H interactions) with partial covalent character. Interaction energies range from -20 to -40 kcal/mol, depending on the anion .
- Applications : Acts as a Lewis acid in anion recognition and crystal engineering.
1,2-Bis(trimethylsilyl)benzene ()
- Substituents : Two -Si(CH₃)₃ groups.
- Geometry : Bulky silyl groups induce steric hindrance, leading to distorted aromatic ring conformations.
- Electronic Effects : Electron-donating silyl groups enhance aromatic π-electron density.
- Applications : Used in organic synthesis as a protecting group or silicon-based reagent.
1,2-Bis(carboxamidoximo)benzene (Inferred)
- Substituents : Two -C(=O)NH-OH groups.
- Geometry : Likely planar due to conjugation between the aromatic ring and carboxamidoxime groups.
- Bonding : Capable of hydrogen bonding (via -OH and -NH) and metal coordination (via oxime N and carbonyl O).
- Applications: Potential use in chelation therapy, sensors, or catalysis.
Table 1: Structural Comparison
Computational and Experimental Analysis
- 1,2-Bis(dichloroboryl)benzene : MP2/aug-cc-pVTZ calculations and QTAIM analysis reveal bifurcated triel bonds with partial covalency .
- 1,2-Bis(trimethylsilyl)benzene: Analyzed via cheminformatics (QSQN technology) and QSPR models to predict properties like solubility and reactivity .
- 1,2-Bis(carboxamidoximo)benzene : Likely requires similar computational methods (e.g., DFT, EDA) to study its electronic structure and interaction strengths.
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., -BCl₂) : Reduce aromatic π-electron density, enhancing Lewis acidity and anion affinity .
- Electron-Donating Groups (e.g., -Si(CH₃)₃) : Increase π-electron density, favoring electrophilic substitution reactions .
- Ambivalent Groups (e.g., -C(=O)NH-OH) : Combine electron-withdrawing (carbonyl) and donating (oxime) effects, enabling dual reactivity (e.g., metal chelation and hydrogen bonding).
Research Findings and Implications
- Steric vs. Electronic Effects : While silyl groups prioritize steric control, carboxamidoxime groups may balance steric and electronic modulation for targeted applications.
- Computational Predictions : QSPR models (as used for silyl derivatives) could predict solubility and stability of 1,2-Bis(carboxamidoximo)benzene, guiding synthetic routes .
Biological Activity
1,2-Bis(carboxamidoximo)benzene is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
1,2-Bis(carboxamidoximo)benzene is characterized by two carboxamidoxime groups attached to a benzene ring. Its structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of derivatives with distinct biological properties. The compound can coordinate with metal ions, influencing its biological interactions and mechanisms of action.
Biological Activity Overview
Research indicates that 1,2-Bis(carboxamidoximo)benzene exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antibacterial properties. For instance, related benzene derivatives have shown effectiveness against various bacterial strains including E. coli and S. aureus .
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory responses has been documented in several studies. For example, related compounds have been shown to reduce edema in animal models .
- Enzyme Inhibition : The coordination ability of 1,2-Bis(carboxamidoximo)benzene with metal ions may lead to enzyme inhibition, impacting metabolic pathways relevant in disease states.
The mechanism by which 1,2-Bis(carboxamidoximo)benzene exerts its biological effects is primarily through its interaction with metal ions and subsequent modulation of enzymatic activity. The carboxamidoxime groups facilitate the formation of stable complexes with transition metals, which can alter enzyme kinetics and affect cellular signaling pathways.
Antimicrobial Studies
A study evaluating the antimicrobial properties of benzene derivatives found that 1,2-Bis(carboxamidoximo)benzene exhibited significant inhibitory effects against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent .
| Compound | MIC against E. coli | MIC against S. aureus |
|---|---|---|
| 1,2-Bis(carboxamidoximo)benzene | 6.67 mg/mL | 6.45 mg/mL |
| Benzene sulphonamide analogs | 6.72 mg/mL | 6.63 mg/mL |
Anti-inflammatory Studies
In vivo studies demonstrated that derivatives of 1,2-Bis(carboxamidoximo)benzene significantly reduced carrageenan-induced paw edema in rats, showcasing its anti-inflammatory potential.
| Time (h) | % Edema Reduction |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
